Ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate. This intermediate is then reacted with 5-hydroxypentylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline amines.
Scientific Research Applications
Ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6,8-dichloro-4-hydroxyquinoline-3-carboxylate: A precursor in the synthesis of the target compound.
Quinoline-3-carboxylates: A class of compounds with similar structural features and biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological applications.
Uniqueness
Ethyl 6,8-dichloro-4-((5-hydroxypentyl)amino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a hydroxypentylamino group makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6,8-dichloro-4-(5-hydroxypentylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3/c1-2-24-17(23)13-10-21-16-12(8-11(18)9-14(16)19)15(13)20-6-4-3-5-7-22/h8-10,22H,2-7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEAVZHBKQQIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCCCCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.